Epinephrine bitartrate-bupivacaine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

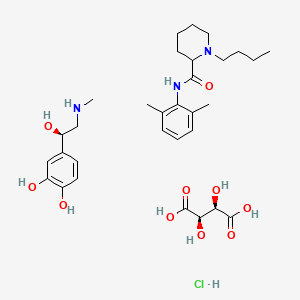

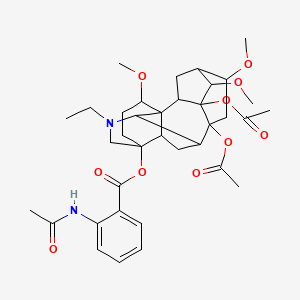

Epinephrine bitartrate-bupivacaine hydrochloride is a combination of two pharmacologically active compounds: epinephrine bitartrate and bupivacaine hydrochloride. This combination is commonly used in medical settings as a local anesthetic and vasoconstrictor. Epinephrine bitartrate is a form of epinephrine, a hormone and neurotransmitter that stimulates the sympathetic nervous system, leading to vasoconstriction and increased heart rate. Bupivacaine hydrochloride is a long-acting local anesthetic that blocks nerve impulses, providing pain relief during surgical procedures.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

-

Epinephrine Bitartrate

Synthesis: Epinephrine bitartrate is synthesized by reacting epinephrine with tartaric acid. The reaction typically involves dissolving epinephrine in a suitable solvent, such as water or ethanol, and then adding tartaric acid to form the bitartrate salt.

Reaction Conditions: The reaction is carried out at room temperature with constant stirring until the formation of the salt is complete.

-

Bupivacaine Hydrochloride

Synthesis: Bupivacaine hydrochloride is synthesized from 2,6-dimethylaniline through a series of chemical reactions, including acylation, reduction, and cyclization.

Reaction Conditions: The synthesis involves multiple steps with specific reaction conditions, such as controlled temperature, pH, and the use of catalysts.

Industrial Production Methods

Epinephrine Bitartrate: Industrial production involves large-scale synthesis using automated reactors to ensure consistent quality and yield. The process includes purification steps, such as crystallization and filtration, to obtain the final product.

Bupivacaine Hydrochloride: Industrial production involves batch or continuous processes with stringent quality control measures. The final product is purified using techniques like recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

-

Epinephrine Bitartrate

Oxidation: Epinephrine can undergo oxidation to form adrenochrome, a compound with a distinct red color.

Reduction: Epinephrine can be reduced to form dihydroxyphenylalanine (DOPA).

Substitution: Epinephrine can undergo substitution reactions with various reagents to form derivatives.

-

Bupivacaine Hydrochloride

Hydrolysis: Bupivacaine can undergo hydrolysis in acidic or basic conditions to form its corresponding amine and carboxylic acid.

Oxidation: Bupivacaine can be oxidized to form N-oxide derivatives.

Substitution: Bupivacaine can undergo substitution reactions to form various analogs.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogens, alkylating agents, and acylating agents.

Major Products Formed

Epinephrine Bitartrate: Major products include adrenochrome (oxidation) and DOPA (reduction).

Bupivacaine Hydrochloride: Major products include N-oxide derivatives (oxidation) and various analogs (substitution).

Wissenschaftliche Forschungsanwendungen

Epinephrine bitartrate-bupivacaine hydrochloride has a wide range of scientific research applications:

Chemistry: Used as a model compound to study reaction mechanisms and kinetics.

Biology: Used to study the effects of local anesthetics and vasoconstrictors on cellular processes and nerve conduction.

Medicine: Widely used in clinical settings for local anesthesia during surgical procedures, dental procedures, and pain management.

Industry: Used in the formulation of pharmaceutical products, including injectable solutions and topical preparations.

Wirkmechanismus

Epinephrine Bitartrate

Mechanism: Epinephrine stimulates alpha and beta-adrenergic receptors, leading to vasoconstriction, increased heart rate, and bronchodilation.

Molecular Targets: Alpha-1, alpha-2, beta-1, and beta-2 adrenergic receptors.

Pathways: Activation of the sympathetic nervous system, leading to increased cyclic AMP (cAMP) levels and activation of protein kinase A (PKA).

Bupivacaine Hydrochloride

Mechanism: Bupivacaine blocks voltage-gated sodium channels in nerve cells, preventing the initiation and propagation of nerve impulses.

Molecular Targets: Voltage-gated sodium channels.

Pathways: Inhibition of sodium influx, leading to decreased neuronal excitability and conduction.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Lidocaine: A local anesthetic with a shorter duration of action compared to bupivacaine.

Mepivacaine: A local anesthetic with a similar structure to bupivacaine but with a shorter duration of action.

Ropivacaine: A local anesthetic with a similar structure to bupivacaine but with a lower potential for cardiotoxicity.

Uniqueness

Epinephrine Bitartrate: Unique in its ability to provide both vasoconstriction and bronchodilation, making it useful in emergency situations such as anaphylaxis.

Bupivacaine Hydrochloride: Unique in its long duration of action, making it suitable for prolonged surgical procedures and postoperative pain management.

Eigenschaften

CAS-Nummer |

1434003-87-8 |

|---|---|

Molekularformel |

C31H48ClN3O10 |

Molekulargewicht |

658.2 g/mol |

IUPAC-Name |

1-butyl-N-(2,6-dimethylphenyl)piperidine-2-carboxamide;(2R,3R)-2,3-dihydroxybutanedioic acid;4-[(1R)-1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol;hydrochloride |

InChI |

InChI=1S/C18H28N2O.C9H13NO3.C4H6O6.ClH/c1-4-5-12-20-13-7-6-11-16(20)18(21)19-17-14(2)9-8-10-15(17)3;1-10-5-9(13)6-2-3-7(11)8(12)4-6;5-1(3(7)8)2(6)4(9)10;/h8-10,16H,4-7,11-13H2,1-3H3,(H,19,21);2-4,9-13H,5H2,1H3;1-2,5-6H,(H,7,8)(H,9,10);1H/t;9-;1-,2-;/m.01./s1 |

InChI-Schlüssel |

OBPBWXJPBFGASO-QSCFHKGXSA-N |

Isomerische SMILES |

CCCCN1CCCCC1C(=O)NC2=C(C=CC=C2C)C.CNC[C@@H](C1=CC(=C(C=C1)O)O)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O.Cl |

Kanonische SMILES |

CCCCN1CCCCC1C(=O)NC2=C(C=CC=C2C)C.CNCC(C1=CC(=C(C=C1)O)O)O.C(C(C(=O)O)O)(C(=O)O)O.Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-(2-chlorophenyl)-3-methyl-N-propan-2-yl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B12759747.png)